methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate is an organic compound that belongs to the class of sulfonyl acrylates This compound is characterized by the presence of an anilino group, an isopropylphenyl sulfonyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the anilino group or the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted anilino or acrylate compounds.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved in its mechanism of action can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
- Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate
Uniqueness
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the anilino group and the isopropylphenyl sulfonyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14(2)15-9-11-17(12-10-15)25(22,23)18(19(21)24-3)13-20-16-7-5-4-6-8-16/h4-14,20H,1-3H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSCCITYTZKCF-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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